1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanones This compound is characterized by the presence of a methoxyethyl group, a prop-2-enoyl group, and a diazepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one typically involves the reaction of 1,4-diazepan-2-one with 2-methoxyethyl chloride and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethyl and prop-2-enoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted diazepanones.
Scientific Research Applications
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)piperazine: Similar in structure but with a piperazine ring instead of a diazepanone ring.
1-(2-Methoxyethyl)-4-benzoyl-1,4-diazepan-2-one: Contains a benzoyl group instead of a prop-2-enoyl group.
1-(2-Methoxyethyl)-4-methyl-1,4-diazepan-2-one: Has a methyl group instead of a prop-2-enoyl group.
Uniqueness
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one is unique due to the presence of both the methoxyethyl and prop-2-enoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(14)13-6-4-5-12(7-8-16-2)11(15)9-13/h3H,1,4-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECVDJRBVAYILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1=O)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.